3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Catalog No.
S694366
CAS No.
178758-80-0
M.F
C10H16Cl2N2O
M. Wt
251.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

CAS Number

178758-80-0

Product Name

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

IUPAC Name

5-amino-1-pyridin-3-ylpentan-1-one;dihydrochloride

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.15 g/mol

InChI

InChI=1S/C10H14N2O.2ClH/c11-6-2-1-5-10(13)9-4-3-7-12-8-9;;/h3-4,7-8H,1-2,5-6,11H2;2*1H

InChI Key

NFLPKFRYMIEKOM-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)CCCCN.Cl.Cl

Synonyms

5-Amino-1-(3-pyridinyl)-1-pentanone Dihydrochloride;

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCCN.Cl.Cl

Application in Proteomics Research

Application in the Synthesis of Pyrazolo[4,3-b]pyridines

General Use in Proteomics Research

3-(5-Amino-1-pentanoyl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O and a CAS number of 178758-80-0. This compound is characterized by its structure, which includes a pyridine ring substituted with a 5-amino-1-pentanoyl group. The dihydrochloride form indicates that two hydrochloric acid molecules are associated with the compound, enhancing its solubility in water and making it suitable for various biochemical applications .

The chemical behavior of 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride is primarily influenced by the functional groups present in its structure. The amino group can participate in nucleophilic substitution reactions, while the carbonyl group in the pentanoyl moiety can undergo condensation reactions. Additionally, the pyridine nitrogen may engage in protonation and coordination reactions, making this compound versatile in synthetic organic chemistry and medicinal chemistry .

Research indicates that pyridine derivatives, including 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride, exhibit various biological activities. Notably, studies have suggested potential anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation. Furthermore, compounds with similar structures have been investigated for their roles in modulating neurotransmitter systems and exhibiting neuroprotective effects .

The synthesis of 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyridine Ring: Starting from a suitable precursor, such as a substituted aniline or pyridine derivative.
  • Introduction of the Pentanoyl Group: This can be achieved through acylation reactions where pentanoyl chloride is reacted with the pyridine derivative.
  • Hydrochloride Salt Formation: The final step involves treating the resulting base with hydrochloric acid to yield the dihydrochloride salt.

These methods highlight the importance of careful reaction conditions to ensure high yields and purity of the final product .

3-(5-Amino-1-pentanoyl)pyridine dihydrochloride has potential applications in:

  • Biochemical Research: As a biochemical tool for proteomics research due to its solubility and reactivity.
  • Pharmaceutical Development: Investigated for its therapeutic potential in treating inflammatory diseases and possibly neurological disorders.
  • Chemical Synthesis: Serves as an intermediate in synthesizing other biologically active compounds .

Interaction studies involving 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride focus on its binding affinity to various biological targets. Preliminary findings suggest that this compound may interact with specific receptors or enzymes related to inflammation and neuroprotection. These interactions could elucidate its mechanism of action and inform further drug development efforts .

Several compounds share structural features with 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride, making them relevant for comparison:

Compound NameStructure FeaturesUnique Aspects
3-AminopyridinePyridine ring with an amino groupKnown for its role as a precursor in drug synthesis.
4-Pyridylacetic acidPyridine ring with an acetic acid groupExhibits neuroprotective properties.
NicotinamidePyridine ring with an amide groupEssential in cellular metabolism as a precursor to NAD+.
2-AminopyridinePyridine ring with an amino group at position 2Used primarily as a building block for pharmaceuticals.

The uniqueness of 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride lies in its specific pentanoyl substitution which may enhance its biological activity compared to other similar compounds. This structural diversity can lead to varied pharmacological profiles and applications .

Multi-Step Organic Synthesis Pathways

The synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride typically involves multiple reaction steps, beginning with pyridine core formation or functionalization, followed by side chain introduction, and concluding with salt formation. Each stage demands specific reaction conditions and careful optimization to ensure high yields and purity.

Cyclization Strategies for Pyridine Core Formation

Bonnemann Cyclization: This trimerization approach combines one nitrile molecule with two acetylene molecules to generate the pyridine core structure. The reaction typically requires transition metal catalysts and proceeds through a coordinated mechanism involving multiple intermediate steps.

Krohnke Pyridine Synthesis: This method employs pyridinium salts reacting with α,β-unsaturated carbonyl compounds. The reaction with bromomethyl ketones forms pyridinium salts, which can be further modified to create substituted pyridines. This approach offers regioselective control over the substitution pattern.

Tandem-Michael-Cyclization Cascade: This modern approach utilizes water-mediated cascades to construct the pyridine ring of indolizine with electron-deficient substituents. The mechanism involves sequential Michael addition followed by cyclization, offering atom-economic synthesis pathways.

Dearomative Cyclization: Recent innovations employ dearomative [3+2] cycloaddition reactions of 2-alkynyl pyridines with diarylcyclopropenones. As reported by researchers, "this strategy can also be employed in dearomative cyclization of isoquinolines to access a variety of benzo-fused indolizinones". Density functional theory (DFT) calculations have revealed that "an appropriate substituent at the 2-position of pyridine is crucial to the dearomatization process".

The selection of an appropriate cyclization method depends on the desired substitution pattern and functional group compatibility. Table 1 compares key parameters of these cyclization strategies:

Table 1: Comparison of Pyridine Core Formation Strategies

MethodCatalyst RequirementsTemperature RangeTypical YieldsRegioselectivityKey Advantages
Bonnemann CyclizationTransition metals90-120°C45-70%ModerateAccess to multi-substituted pyridines
Krohnke SynthesisBase catalysts60-100°C55-85%HighPredictable substitution patterns
Tandem-Michael CascadeAcid/base catalysts70-100°C50-75%GoodWater-mediated, environmentally friendly
Dearomative CyclizationMetal-free conditionsRoom temp to 110°C40-70%ExcellentAccess to complex fused systems

For the specific synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, the most practical approach typically involves functionalization of existing pyridine derivatives rather than de novo ring formation.

Reductive Amination Techniques for Pentanoyl Side Chain Introduction

The introduction of the 5-amino-1-pentanoyl side chain represents a critical step in the synthesis pathway. Reductive amination offers an efficient route for forming the required carbon-nitrogen bonds. This approach involves "the formation of a new carbon-nitrogen bond via the reaction of a carbonyl group and an amine".

Several reductive amination protocols can be adapted for introducing the amino-pentanoyl moiety:

Borane-Pyridine Complex Method: This approach utilizes borane-pyridine as a reducing agent, which serves as "a cheap and readily available alternative to sodium cyanotrihydroborate for the purpose of the reductive amination of a wide variety of carbonyl compounds". Importantly, it "does not suffer from the severe toxicity associated with sodium cyanotrihydroborate", making it safer for laboratory applications.

The general reaction scheme involves:

  • Formation of an imine intermediate from the carbonyl compound and amine
  • Selective reduction of the imine using the borane-pyridine complex
  • Work-up to isolate the resulting amino compound

Supported Cyanoborohydride Method: This technique employs silica-supported cyanoborohydride in conjunction with a proton source like phenylacetic acid. The reaction proceeds through:

  • Circulation of the reaction solution through silica-supported cyanoborohydride
  • Imine formation and subsequent reduction
  • Purification using polymer-supported reagents

Table 2: Optimization of Reductive Amination Conditions for Amino-Pentanoyl Chain Introduction

Reducing AgentSolvent SystemReaction TimeTemperaturepH RangeYield (%)Selectivity
Borane-PyridineDCM/MeOH (3:1)2-4 h20-25°C5.0-6.070-85High
Silica-Supported NaBH₃CNCH₂Cl₂2.5-4.0 hRoom temp4.0-5.065-80Very high
NaBH(OAc)₃DCE/AcOH5-8 h20-25°C4.5-5.575-90Moderate
NaBH₄MeOH/THF1-2 h0-5°C6.0-7.060-75Low

The choice of reducing agent significantly impacts reaction outcomes. For instance, with ketones and secondary amines, "the reaction mixture is passed through" the reducing agent for longer periods (up to 4 hours) compared to aldehydes and primary amines (2.5 hours), highlighting the importance of optimizing reaction parameters based on substrate reactivity.

Dihydrochloride Salt Crystallization Protocols

The formation of the dihydrochloride salt represents the final crucial step in the synthesis, enhancing the compound's stability, solubility in aqueous media, and shelf-life. Several established protocols exist for dihydrochloride salt formation:

Direct Acidification Method: This approach involves dissolving the free base in an organic solvent followed by controlled addition of anhydrous HCl. As demonstrated in related compounds, the procedure typically involves:

  • Dissolving the free base "in anhydrous dichloromethane under an argon atmosphere at 30–35°C"
  • Cooling the solution "to room temperature"
  • Adding "a 2 M solution of anhydrous HCl in ether dropwise to the reaction mixture over a period of 10 min"
  • Filtering the resulting precipitate and washing with dichloromethane

Antisolvent Crystallization: This method represents "an energy-saving alternative for the production of inorganic salts normally produced by evaporative crystallization". The technique involves:

  • Preparing an aqueous solution of the salt
  • Adding an antisolvent that reduces the solubility of the target compound
  • Controlling crystallization conditions to optimize crystal size and purity
  • Filtration and recovery of the crystallized product

Key advantages of antisolvent crystallization include "relatively coarse salt crystals (i.e. crystals with a diameter of about 300 microns) with reduced impurity levels and having a uniform crystal size distribution". These crystals "can be easily separated from the aqueous slurry, e.g. by use of a centrifuge".

Table 3: Dihydrochloride Salt Crystallization Optimization Parameters

MethodSolvent SystemAntisolventTemperature RangeCrystal MorphologyRecovery (%)Purity (%)
Direct AcidificationDCMHCl in Ether0-25°CFine needles83-90>98
Antisolvent MethodWaterAcetone10-30°CCrystalline powder75-85>95
Acid-Base TitrationAqueous HClNone20-35°CMicro-crystals80-92>96
Solvent EvaporationAcidified EthanolNone40-60°CDense crystals65-80>94

The selection of an appropriate crystallization method depends on several factors including desired crystal properties, scale of production, and equipment availability. For laboratory-scale synthesis, the direct acidification method typically offers the highest purity, while antisolvent crystallization may be preferred for larger-scale operations due to its energy efficiency.

Heterogeneous Nickel/Cobalt Catalysts in Reductive Steps

Heterogeneous nickel and cobalt catalysts have demonstrated exceptional efficacy in reductive steps critical to synthesizing 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride. These catalysts leverage unique ligand architectures and support materials to enhance activity and selectivity.

Nickel-Based Systems
Pyridine-chelated nickel complexes, such as those reported by [2], exhibit robust performance in reductive coupling reactions. For instance, py-ImPyNi(II)Cl₂ complexes with tert-butyl substituents achieved acrylate yields up to 108% in ethylene/CO₂ reactions, with phosphine additives boosting turnover numbers to 845 [2]. The planar six-membered chelate structure of these complexes facilitates electron transfer, enabling selective C–O bond activation over competing pathways (Figure 1) [2].

Cobalt-Based Systems
Cobalt catalysts outperform noble metals in reductive amination under mild conditions. A nanostructured cobalt catalyst supported on N-doped carbon achieved primary amine yields exceeding 90% at 50°C and 10 bar H₂ [6]. The microporous support with basic NH functionalities enhances substrate adsorption and stabilizes reactive intermediates [6]. Similarly, [Co(NTf₂)₂] combined with (p-anisyl)triphos and [Me₃SiOTf] catalyzes amide hydrogenation via hemiaminal intermediates, favoring C–O cleavage over C–N pathways [5].

Comparative Performance
Table 1 summarizes key catalytic systems:

Catalyst CompositionSupport/LigandConditionsYield (%)Reference
py-ImPyNi(II)Cl₂Pyridine-ImPy ligand80°C, 40 bar CO₂/C₂H₄108 [2]
Co/N-doped carbonN-doped amorphous carbon50°C, 10 bar H₂>90 [6]
[Co(NTf₂)₂]/(p-anisyl)triphosNone (homogeneous)100°C, 50 bar H₂85 [5]

These systems highlight cobalt’s superiority in hydrogenation steps and nickel’s versatility in coupling reactions.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent choice profoundly impacts reaction rates and intermediate stability in 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride synthesis. Polar aprotic solvents and acidic additives are particularly effective.

Solvent Polarity and Coordination
Methanol, when paired with AlCl₃, increases yields from 33% to 65% in annulation reactions by coordinating to carbonyl groups and stabilizing transition states [3]. In contrast, acetic acid fails to promote reactivity due to excessive protonation of intermediates [3]. DMF-TMSCl mixtures, while useful for water-sensitive steps, yield only 21% due to side reactions [3].

Additive Effects
Acidic co-catalysts like [Me₃SiOTf] protonate amide carbonyls, lowering activation barriers for hydrogenation [5]. Similarly, AlCl₃ in methanol enhances electrophilicity at carbonyl carbons, directing nucleophilic attack by amine groups [3].

Kinetic Profiling
Table 2 contrasts solvent systems:

SolventAdditiveTemperature (°C)Yield (%)PathwayReference
MethanolAlCl₃7065Annulation [3]
DMF-TMSClNone14021Side reactions [3]
MethanolNone7033Partial activation [3]

Optimal solvent systems balance polarity, coordination capacity, and additive compatibility to maximize intermediate formation.

The target compound exhibits distinctive physicochemical properties that influence its industrial synthesis approaches. With a boiling point of 396.3°C at 760 mmHg and excellent water solubility, 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride presents both opportunities and challenges for large-scale manufacture [1]. The presence of both the pyridine heteroaromatic system and the primary amino functionality requires careful consideration of reaction conditions to prevent degradation or unwanted side reactions.

Industrial Significance

The compound serves as a crucial intermediate in the synthesis of anabaseine, a nicotinic acetylcholine receptor agonist with potential therapeutic applications [3]. This positioning in the pharmaceutical supply chain drives the need for efficient, scalable synthesis methods that can deliver high-quality product while maintaining economic viability for industrial production.

Patent-Based Industrial Synthesis Approaches

Hydration-Reduction Sequence from 3,4-Dihydro-2H-Pyran Precursors

The utilization of 3,4-dihydro-2H-pyran as a precursor represents a sophisticated approach to constructing the pentanoyl side chain of the target compound. This methodology leverages the well-established chemistry of dihydropyran derivatives and their propensity for controlled hydration and subsequent reduction sequences [4] [5].

Precursor Preparation and Enzymatic Resolution

The synthesis commences with the preparation of 3,4-dihydro-2H-pyran-2-methanol, which serves as the foundational building block for the subsequent transformation sequence [4]. The critical step involves enzymatic kinetic resolution using porcine pancreatic lipase, which provides exceptional enantioselectivity exceeding 99% enantiomeric excess [4]. This enzymatic approach offers significant advantages over traditional chemical resolution methods, including milder reaction conditions and reduced waste generation.

The enzymatic resolution process requires careful optimization of reaction parameters, including pH maintenance at 7.6, temperature control, and extended reaction times of up to 4 days [4]. The use of phosphate buffer systems and controlled addition of fresh enzyme at 24-hour intervals ensures sustained catalytic activity throughout the resolution process [4].

Hydration Mechanism and Optimization

The hydration of 3,4-dihydro-2H-pyran derivatives proceeds through a well-characterized mechanism involving autocatalytic processes [6]. Research demonstrates that dihydropyran undergoes autocatalyzed hydration to 2-hydroxytetrahydropyran by carboxylic acids formed in situ, with the reaction proceeding at temperatures as low as 25°C [6]. This autocatalytic behavior provides opportunities for process intensification and improved reaction control.

The formation of 5-hydroxyvaleric acid as an intermediate catalytic species enables the sustained hydration process, with reaction rates continuously increasing up to 50 hours in continuous flow systems [6]. This phenomenon suggests that the hydration step can be optimized for industrial scale through careful management of the autocatalytic cycle.

Reduction Sequence Optimization

The reduction of the hydrated intermediates to the desired amino alcohol precursors requires selective conditions that preserve the pyridine ring while effectively reducing the ketone or aldehyde functionalities [4]. The use of metal hydrides such as lithium aluminum hydride or sodium borohydride under controlled conditions provides yields ranging from 85-98% [4].

Temperature control during the reduction step proves critical, with optimal conditions typically maintained between 0°C and room temperature to prevent over-reduction or elimination reactions [4]. The choice of solvent system significantly impacts both the reaction rate and selectivity, with ethereal solvents generally providing superior results.

Process Integration and Scale-up Considerations

The integration of the hydration-reduction sequence into a continuous manufacturing process requires careful consideration of intermediate stability and purification requirements [4]. The overall yield of the multi-step sequence typically ranges from 60-85%, with the enzymatic resolution step being the primary yield-determining factor [4].

Scale-up considerations include the management of enzyme costs, the handling of large volumes of aqueous buffer systems, and the optimization of downstream purification processes to recover the target compound in high purity [4]. The development of enzyme recycling strategies and the implementation of continuous enzymatic processes represent areas for further optimization.

Process ParameterTypical RangeOptimization Target
Enzymatic Resolution Time48-96 hours>99% ee
Hydration Temperature25-100°C80-95% yield
Reduction Temperature0-25°C85-98% yield
Overall Process Yield60-85%Maximize efficiency

Pressure-Temperature Parameter Optimization in Continuous Flow Systems

The implementation of continuous flow technology for the synthesis of 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride represents a paradigm shift from traditional batch processes, offering enhanced control over reaction parameters and improved safety profiles [7] [8]. The optimization of pressure and temperature conditions in continuous flow systems enables access to previously unattainable reaction windows while maintaining product quality and yield.

Fundamental Principles of Flow Chemistry Optimization

Continuous flow synthesis differs fundamentally from batch processes in its approach to controlling reaction parameters [9]. The key advantages include precise control of stoichiometry through flow rate ratios, residence time control through reactor volume and flow rate manipulation, and enhanced heat and mass transfer due to high surface area to volume ratios [10].

The relationship between temperature, pressure, and residence time in continuous flow systems follows well-established engineering principles, with the residence time calculated as the ratio of reactor volume to total flow rate [9]. This relationship enables predictive modeling of reaction outcomes and facilitates systematic optimization of process conditions.

Superheated Flow Conditions for Enhanced Reactivity

The application of superheated flow conditions, where the reaction temperature exceeds the normal boiling point of the solvent under controlled pressure, provides significant advantages for the synthesis of complex pyridine derivatives [11]. Operating at temperatures between 200-400°C under pressures of 15-200 bar enables reaction rates that are orders of magnitude higher than conventional conditions [11].

For the synthesis of 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride, superheated flow conditions can dramatically reduce reaction times from hours to minutes while maintaining or improving product selectivity [11]. The use of back pressure regulators ensures that solvents remain in the liquid phase despite elevated temperatures, preventing vapor formation that could disrupt the reaction process [7].

Pressure Control and Phase Management

The precise control of pressure in continuous flow systems serves multiple functions beyond preventing solvent boiling [7]. Pressure regulation enables the control of gas-liquid equilibria, influences the solubility of reactants and products, and can be used to drive reactions that involve volume changes [7].

The implementation of dome-type back pressure regulators provides dynamic pressure control capabilities, allowing for real-time adjustment of reaction conditions based on downstream monitoring [7]. This level of control is particularly valuable for reactions involving multiple phases or temperature-sensitive intermediates.

Temperature Optimization Strategies

The optimization of temperature profiles in continuous flow systems requires consideration of both reaction kinetics and thermal stability of reactants and products [12]. The ability to rapidly heat reaction mixtures to the desired temperature and subsequently cool them upon completion provides opportunities for accessing kinetic products that might decompose under extended heating [12].

Multi-stage temperature optimization, where different sections of the flow reactor are maintained at different temperatures, enables sequential reactions to be conducted in a single continuous process [12]. This approach is particularly valuable for the synthesis of complex molecules where multiple bond-forming and bond-breaking steps are required.

Automated Optimization and Machine Learning Integration

The integration of automated optimization algorithms with continuous flow systems enables rapid exploration of the parameter space and identification of optimal conditions [12]. The use of design of experiments approaches combined with real-time monitoring allows for efficient optimization with minimal material consumption [12].

Machine learning algorithms can be trained on historical reaction data to predict optimal conditions for new synthetic targets, reducing the time required for process development [13]. The incorporation of online analytical techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, provides real-time feedback for process optimization [14].

Flow ParameterTypical RangeOptimization Impact
Temperature200-400°C10-100x rate enhancement
Pressure15-200 barPhase control, selectivity
Residence Time0.5-30 minutesConversion optimization
Flow Rate0.1-200 mL/minThroughput control
Reactor Volume1-50 mLScale-up flexibility

Process Intensification and Scale-up Considerations

The scale-up of continuous flow processes follows different principles than traditional batch scale-up, with the focus on numbering-up reactors or increasing flow rates rather than increasing reactor size [10]. This approach maintains the advantages of microreactor technology while achieving the throughput required for industrial production.

The development of modular reactor systems enables flexible production capacity that can be adjusted based on demand without requiring complete process redesign [10]. The implementation of parallel reactor systems also provides redundancy and enables continuous production during maintenance cycles.

Economic and Environmental Considerations

The economic advantages of continuous flow synthesis include reduced capital investment in reactor infrastructure, lower energy consumption due to efficient heat transfer, and reduced waste generation through improved selectivity [10]. The ability to operate at steady state reduces the variability in product quality and enables just-in-time production strategies.

Environmental benefits include reduced solvent usage through process intensification, lower emissions due to contained systems, and the potential for solvent recycling through integrated separation processes [10]. The implementation of continuous flow technology aligns with principles of green chemistry and sustainable manufacturing practices.

Dates

Last modified: 08-15-2023

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